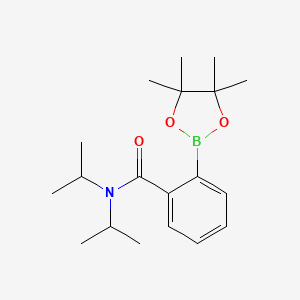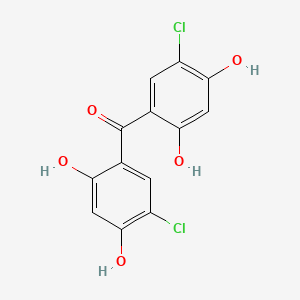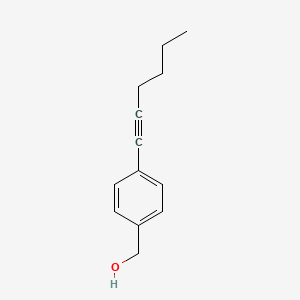
2-Fluoro-4-(naphthalen-2-yl)phenol, 95%
Vue d'ensemble
Description
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% (2-F4NP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 74-76°C, and is soluble in water, ethanol, and other organic solvents. 2-F4NP is a versatile compound with a wide range of uses in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has a variety of applications in scientific research. It is a useful reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, it can be used as a starting material for the synthesis of small molecule drugs. In biochemistry, it can be used as a fluorescent probe for the detection of proteins and other biomolecules.
Mécanisme D'action
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has a number of mechanisms of action. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new compounds. In medicinal chemistry, it can act as an agonist or antagonist, binding to receptors and modulating their activity. In biochemistry, it can act as a fluorescent probe, binding to proteins and other biomolecules and emitting light when excited by ultraviolet light.
Biochemical and Physiological Effects
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has a number of biochemical and physiological effects. In organic synthesis, it can be used to synthesize a variety of compounds, some of which may have biological activity. In medicinal chemistry, it can be used to synthesize drugs that may have therapeutic effects. In biochemistry, it can be used to detect proteins and other biomolecules, and can be used to study their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, with a long shelf life. It is also readily soluble in a variety of solvents, making it easy to work with. However, it is toxic and should be handled with care. It is also sensitive to light and should be stored in a dark environment.
Orientations Futures
There are a number of potential future directions for research involving 2-Fluoro-4-(naphthalen-2-yl)phenol, 95%. It could be used in the development of new pharmaceuticals and agrochemicals, or as a fluorescent probe for the detection of proteins and other biomolecules. It could also be used to study the structure and function of proteins and other biomolecules, or to develop new methods for organic synthesis. Additionally, it could be used to study the effects of environmental pollutants on biological systems.
Propriétés
IUPAC Name |
2-fluoro-4-naphthalen-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAALJHRGIVUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435874 | |
| Record name | 2-Fluoro-4-(2-naphthyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(naphthalen-2-YL)phenol | |
CAS RN |
550997-73-4 | |
| Record name | 2-Fluoro-4-(2-naphthyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)

![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)






![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)